3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Overview
Description
3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID is a complex organic compound that features a unique structure combining indole, thiazolo, and triazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach includes the condensation of an indole derivative with a thiazolo-triazine precursor under controlled conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the indole and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(1-piperidinyl)propanenitrile: Shares the indole moiety and exhibits similar reactivity.
2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles: Contains the indole and imidazo moieties, used in similar synthetic applications.
Oxolinic acid: A quinoline compound with antibacterial properties, similar in its heterocyclic structure.
Uniqueness
3-[6-OXO-7-(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID is unique due to its combination of indole, thiazolo, and triazine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3-[(7Z)-6-oxo-7-(2-oxo-1H-indol-3-ylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-17-15(13-6-1-2-7-14(13)22-17)16-18(26)24-10-23(9-21-20(24)29-16)12-5-3-4-11(8-12)19(27)28/h1-8H,9-10H2,(H,22,25)(H,27,28)/b16-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHSZCNMYKYEB-NXVVXOECSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(=O)O)C(=O)C(=C4C5=CC=CC=C5NC4=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N=C2N(CN1C3=CC=CC(=C3)C(=O)O)C(=O)/C(=C/4\C5=CC=CC=C5NC4=O)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.